molecular formula C8H5FN2O B598207 7-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1198413-01-2

7-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one

货号: B598207
CAS 编号: 1198413-01-2
分子量: 164.139
InChI 键: KFKPBJNRLPBQGG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 1198413-01-2) is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This solid compound serves as a crucial synthetic intermediate for constructing complex molecules with biological relevance . A prominent application of this scaffold is in the development of therapies for Spinal Muscular Atrophy (SMA). It forms the core structure of Risdiplam, an FDA-approved small molecule that modifies SMN2 splicing to increase functional SMN protein levels . Novel, palladium-free synthetic routes have been developed to access this key pyridopyrimidinone intermediate, highlighting its importance in streamlined API synthesis . Beyond SMA, the pyrido[1,2-a]pyrimidin-4-one core is recognized as a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including antimalarial properties . This product is intended for research purposes only. It is strictly not for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use.

属性

CAS 编号

1198413-01-2

分子式

C8H5FN2O

分子量

164.139

IUPAC 名称

7-fluoropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C8H5FN2O/c9-6-1-2-7-10-4-3-8(12)11(7)5-6/h1-5H

InChI 键

KFKPBJNRLPBQGG-UHFFFAOYSA-N

SMILES

C1=CC2=NC=CC(=O)N2C=C1F

产品来源

United States

相似化合物的比较

Comparison with Similar Compounds

The biological and physicochemical properties of 7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one are influenced by substituent type and position. Below is a comparative analysis with structurally related compounds:

Halogenated Derivatives

Compound Substituent Position Molecular Weight (g/mol) Key Properties Reference
7-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one 7-F 180.14 Enhanced metabolic stability; electron-withdrawing effects improve target binding
3-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one 3-Cl 181.59 High yield (86%); mp 159–160°C; less electronegative than F, larger atomic radius
7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one 7-Br 225.03 Used as a synthetic intermediate; bulky Br may hinder binding in sterically sensitive targets

Key Insight : Fluorine’s small size and high electronegativity make it preferable for optimizing pharmacokinetics compared to bulkier halogens like Br or Cl .

Hydroxylated Derivatives

Compound Substituent Position Molecular Weight (g/mol) Key Properties Reference
7-Fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one 7-F, 2-OH 196.14 Hydroxyl group increases polarity and hydrogen-bonding capacity; may improve solubility
2-Phenyl-pyrido[1,2-a]pyrimidin-4-one 2-Ph 224.25 Aryl substituents enhance π-π stacking; lack of F reduces metabolic stability

Key Insight : The 2-hydroxy derivative combines fluorine’s electronic effects with enhanced solubility, making it a candidate for oral bioavailability optimization .

Aryl- and Heterocyclic-Substituted Derivatives

Compound Substituents Molecular Weight (g/mol) Key Properties Reference
2-(3,4-Dimethoxyphenyl)-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one 7-F, 2-(3,4-dimethoxyphenyl) 328.33 Methoxy groups improve membrane permeability; synergistic effects with F
2-(4-Methoxyphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one 7-piperazinyl, 2-(4-methoxyphenyl) 353.40 Piperazine enhances solubility and target engagement (e.g., kinase inhibition)

Key Insight : Combining fluorine with aryl or heterocyclic substituents balances lipophilicity and target specificity, as seen in PI3K/mTOR inhibitors .

Electronic and Spectroscopic Comparisons

Studies on 4H-pyrido[1,2-a]pyrimidin-4-ones reveal that substituents significantly alter electronic properties:

  • UV/Vis Spectra : Fluorine at position 7 shifts absorption maxima due to its electron-withdrawing nature, affecting π→π* transitions .
  • IR Spectra : C=O stretching frequencies vary with substituent electronegativity; 7-F derivatives show higher frequencies than 3-Cl analogs .

常见问题

Q. Q: What are the key considerations for optimizing the synthesis of 7-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one?

A: Synthesis typically involves multi-step reactions, such as cyclocondensation of fluorinated pyridine precursors with pyrimidine derivatives. Critical parameters include:

  • Reaction conditions : Temperature control (e.g., reflux in anhydrous solvents like THF or DMF) to avoid side reactions .
  • Purification : Use of column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization to isolate high-purity products .
  • Characterization : Confirm structure via 1^1H/13^13C NMR, HRMS, and X-ray crystallography (if crystalline) .

Initial Biological Screening

Q. Q: How should researchers design assays to evaluate the antimicrobial or anticancer potential of this compound?

A:

  • In vitro models : Use cell lines (e.g., HeLa for anticancer activity, Staphylococcus aureus for antimicrobial screening) with dose-response curves (0.1–100 µM) .
  • Control compounds : Include known agents (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) to benchmark activity .
  • Mechanistic insights : Pair assays with flow cytometry (apoptosis detection) or ROS measurement to probe mechanisms .

Structural-Activity Relationship (SAR) Analysis

Q. Q: How does the fluorine substitution at position 7 influence bioactivity compared to analogs?

A: Fluorine’s electronegativity enhances metabolic stability and target binding. Key comparisons:

Compound Substitution Activity
7-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-oneF at C7Improved kinase inhibition vs. non-fluorinated analogs
7-Bromo analog (CAS 953754-98-8)Br at C7Higher cytotoxicity but lower solubility
2-Methyl derivativeCH3 at C2Reduced potency due to steric hindrance

Advanced Mechanistic Studies

Q. Q: What methodologies are recommended to elucidate the compound’s mechanism of action?

A:

  • Target identification : Use affinity chromatography or thermal shift assays to identify binding proteins .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) with kinase domains (e.g., EGFR or CDK2) to predict binding modes .
  • In vivo pharmacokinetics : Conduct rodent studies with LC-MS/MS for bioavailability and metabolite profiling .

Handling Contradictory Data

Q. Q: How can researchers resolve discrepancies in reported biological activities across studies?

A:

  • Assay standardization : Validate protocols (e.g., cell passage number, serum concentration) to minimize variability .
  • Structural verification : Reconfirm compound purity and stereochemistry, as impurities or racemic mixtures may skew results .
  • Meta-analysis : Compare datasets using tools like PCA (Principal Component Analysis) to identify outlier conditions .

Analytical Method Development

Q. Q: Which advanced analytical techniques are critical for quantifying this compound in complex matrices?

A:

  • HPLC-MS/MS : Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) with MRM (Multiple Reaction Monitoring) for sensitivity .
  • Isotopic labeling : Synthesize 13^{13}C- or 19^{19}F-labeled analogs as internal standards for precise quantification .
  • X-ray crystallography : Resolve 3D structure to guide SAR rationalization .

Stability & Storage

Q. Q: What conditions are optimal for long-term storage of 7-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one?

A:

  • Temperature : Store at –20°C under inert gas (Ar/N2) to prevent hydrolysis .
  • Light exposure : Use amber vials to avoid photodegradation, confirmed via accelerated stability testing (ICH Q1A guidelines) .

Scaling-Up Synthesis

Q. Q: How can lab-scale synthesis be adapted for gram-scale production without compromising yield?

A:

  • Flow chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions .
  • Catalyst optimization : Screen Pd/C or Ni catalysts for hydrogenation steps to improve efficiency .

Toxicological Profiling

Q. Q: What strategies are recommended for assessing the compound’s toxicity in preclinical models?

A:

  • Acute toxicity : Perform OECD 423 tests in rodents (dose range: 10–1000 mg/kg) .
  • Genotoxicity : Conduct Ames tests (±S9 metabolic activation) and micronucleus assays .

Computational Modeling for SAR

Q. Q: How can QSAR models enhance the design of novel derivatives?

A:

  • Descriptor selection : Use DFT-calculated parameters (e.g., HOMO/LUMO, logP) to train models .
  • Validation : Apply leave-one-out cross-validation and external test sets (e.g., ChEMBL data) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。